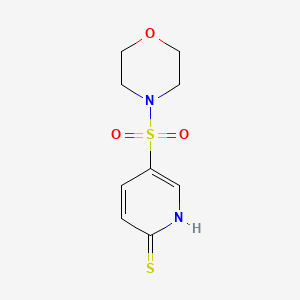
5-(Morpholine-4-sulfonyl)pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Morpholine-4-sulfonyl)pyridine-2-thiol” is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 . It is related to the compound “5-(morpholine-4-sulfonyl)pyridin-2-amine”, which has a molecular weight of 243.29 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15) . This indicates the presence of a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), a pyridine ring (a six-membered ring containing five carbon atoms and one nitrogen atom), and a thiol group (an sulfur-hydrogen bond).Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Pyridine derivatives, including those involving morpholinyl substituents, have been synthesized and evaluated for their insecticidal activities. The bioassay results indicated that certain pyridine derivatives exhibit significant insecticidal activity, with one compound demonstrating approximately four times the potency of a reference insecticide, acetamiprid, against the cowpea aphid, Aphis craccivora Koch. These findings highlight the potential of pyridine derivatives, possibly including 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, in agricultural pest management applications (Bakhite et al., 2014).
Antioxidant and Bioactivity Studies
Research involving pyridine derivatives has extended into exploring their antioxidant properties and bioactivity. For instance, a study on a novel triazole derivative closely related to pyridine structures demonstrated significant radical scavenging activities, suggesting these compounds' potential in developing new antioxidant agents. Such studies underscore the importance of structural variations, including those related to this compound, in enhancing bioactive properties (Alaşalvar et al., 2021).
Fluorescent Properties and Spectroscopy
The synthesis and photophysical evaluation of pyridine compounds, including derivatives with morpholino substituents, have revealed high fluorescence quantum yields in solution and the solid state. These properties are significant for applications in fluorescent probes and materials science, where precise molecular design can lead to enhanced emission characteristics and potential utility in sensing and imaging technologies (Hagimori et al., 2019).
Supramolecular Chemistry
In the realm of supramolecular chemistry, pyridine and its derivatives, including those with morpholine groups, have been utilized to explore hydrogen bonding patterns and crystal structures. These studies provide insights into the interactions at the molecular level that govern the assembly and properties of complex structures, which are fundamental in developing new materials and understanding biological processes (Smith et al., 2011).
Enhancement of Aqueous Solubility
Efforts to improve the water solubility of therapeutic agents have led to modifications in the molecular scaffold of thieno[2,3-b]pyridines, including the introduction of morpholine moieties. Such modifications have significantly increased solubility, demonstrating the role of structural adjustments in enhancing the pharmacokinetic profiles of potential drug candidates. Although the focus here is not on drug use and dosage, the study showcases the chemical versatility and utility of morpholine-containing pyridine derivatives in medicinal chemistry (Zafar et al., 2018).
Eigenschaften
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNXVLIMLQVVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332691 |
Source


|
| Record name | 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57266407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852706-13-9 |
Source


|
| Record name | 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)
![[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2722138.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2722139.png)
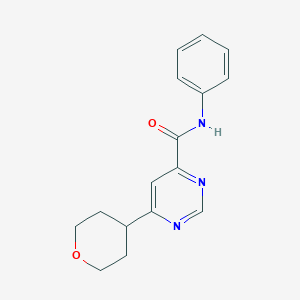

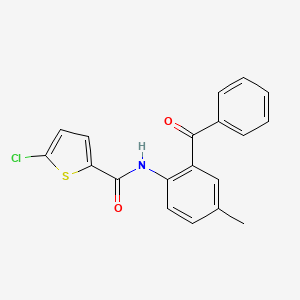
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)
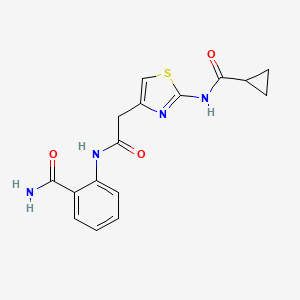


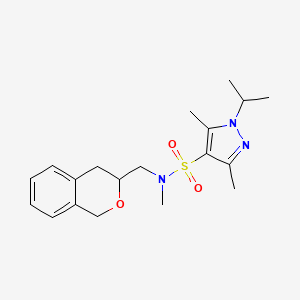
![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)
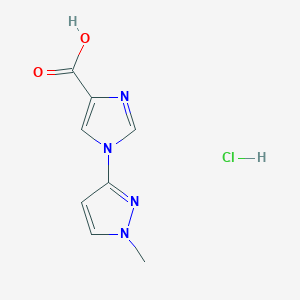
![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)